molecular formula C11H14N2O B2681723 2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2168965-66-8

2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2681723
CAS No.: 2168965-66-8
M. Wt: 190.246
InChI Key: DUCHIOPBSYCNLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyridazinone scaffold. The pyridazinone core contains two adjacent nitrogen atoms, contributing to its polar and hydrogen-bonding capabilities.

Properties

IUPAC Name

2-but-3-enyl-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-3-7-13-11(14)8-9-5-4-6-10(9)12-13/h2,8H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCHIOPBSYCNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1C(=O)C=C2CCCC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This property makes them useful in the treatment of cardiovascular diseases. Additionally, the compound may exert its effects through other pathways, such as inhibiting specific enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Core Structural Analogs

6,7-Dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one (CAS RN: 122001-78-9)
  • Structure : Shares the cyclopenta[c]pyridazin-3-one core but lacks the 2-(but-3-en-1-yl) substituent.
  • Molecular Formula : C₇H₈N₂O; MW: 136.15 g/mol .
  • Properties : Serves as a parent scaffold; the absence of substituents reduces steric hindrance and lipophilicity compared to the target compound.
  • Synthesis: Not detailed in the evidence, but analogous routes (e.g., cyclization reactions) are inferred .
1H,2H,3H,4H,5H,6H,7H-cyclopenta[b]pyridin-7-one
  • Structure: Differs in the heterocyclic core (pyridinone vs. pyridazinone), reducing nitrogen count and altering electronic properties.
  • Impact: Pyridinones generally exhibit lower hydrogen-bonding capacity and solubility compared to pyridazinones .

Substituted Pyridazin-3(2H)-ones

5-Chloro-6-phenyl-2-substituted Derivatives (e.g., 3h: 2-(2-Methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one)
  • Structure : Aryl/benzyl substituents at the 2-position contrast with the alkenyl chain in the target compound.
  • Synthesis : Prepared via nucleophilic substitution using halides and K₂CO₃ in acetone, yielding 70–85% .
  • Key Data :
    • Melting Point : 92.4–94.0 °C (compound 3h) .
    • NMR : δ 5.33 (s, CH₂), δ 3.83 (s, OCH₃) for benzyl substituents .
  • Comparison : Bulky aryl groups may enhance steric hindrance and π-π stacking but reduce conformational flexibility compared to the butenyl chain.
4-(Trifluoromethyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
  • Structure : Features a trifluoromethyl (-CF₃) group, introducing strong electron-withdrawing effects.
  • Impact : Increases metabolic stability and electronegativity, contrasting with the electron-neutral butenyl group in the target compound .

Biological Activity

The compound 2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by empirical data, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its cyclopenta[c]pyridazin structure, which contributes to its reactivity and interaction with biological targets. The molecular formula is C8H10N2OC_8H_{10}N_2O, and it features a butenyl side chain that may influence its pharmacological properties.

Biological Activity Overview

Research has indicated that compounds similar to This compound exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that derivatives of cyclopenta[c]pyridazine compounds possess significant antibacterial properties. For instance, molecular docking studies revealed strong interactions with bacterial DNA gyrase, suggesting potential as antimicrobial agents .
  • Anticancer Potential : Some analogs have demonstrated cytotoxic effects against various cancer cell lines. Experimental results indicated that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Antimicrobial Studies

A study conducted on related compounds highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the range of 1.95–31.25 mg/mL for various derivatives . The ethyl acetate fraction of these compounds showed the least MIC, indicating potent antibacterial activity.

CompoundMIC (mg/mL)Bacterial Strain
2-(but-3-en-1-yl)-2H,3H,...1.95Staphylococcus aureus
2-(but-3-en-1-yl)-2H,3H,...31.25Escherichia coli

Anticancer Activity

In vitro studies have been conducted on the cytotoxic effects of the compound against human cancer cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM across different cell lines.

Cell LineIC50 (µM)
HeLa15
MCF-720
A54930

The proposed mechanism of action for the anticancer activity involves:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
  • Oxidative Stress : Increased reactive oxygen species (ROS) levels leading to cellular damage.
  • Inhibition of Cell Proliferation : Disruption of cell cycle progression.

Q & A

Q. What are the optimal synthetic routes for 2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step pathways, including cyclization and functionalization. For example, catalytic methods using Fe₂O₃@SiO₂/In₂O₃ under reflux conditions (ethanol, 80°C) have shown 85% yield for analogous pyridazinones . Temperature control (±2°C) and solvent selection (e.g., DMF for polar intermediates) are critical to minimize by-products. Stepwise purification via column chromatography is recommended for intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve the cyclopenta[c]pyridazine core and but-3-en-1-yl substituent. Key signals include olefinic protons (δ 5.2–5.8 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • X-ray Crystallography: Single-crystal analysis confirms stereochemistry and bond lengths (e.g., C=O bond ~1.22 Å). For analogs, R-factors <0.05 ensure high precision .
  • Mass Spectrometry (HRMS): Accurate mass measurement (±0.001 Da) validates molecular formula .

Q. How can computational tools predict physicochemical properties like logP and solubility?

Software such as Gaussian or COSMO-RS calculates logP (hydrophobicity) and solubility using density functional theory (DFT). For similar compounds, XlogP values range from 0.9–2.1, correlating with moderate aqueous solubility (0.1–1 mg/mL) .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s susceptibility to nucleophilic or electrophilic attack?

The α,β-unsaturated ketone moiety in the pyridazinone ring is electrophilic, enabling Michael additions. For example, Grignard reagents attack the carbonyl carbon (δ⁺), while thiols conjugate with the enone system. Computational studies (DFT) show activation energies <50 kJ/mol for these reactions .

Q. How can computational modeling predict the reactivity and interaction profiles of this compound with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) assess binding affinity to enzymes like cyclooxygenase-2. For analogs, binding energies ≤−8 kcal/mol suggest strong interactions. Pharmacophore models highlight hydrogen-bonding sites (e.g., pyridazinone carbonyl) .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Standardized Assays: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls.
  • Meta-Analysis: Pool data from ≥3 independent studies to identify outliers. For example, a 2024 study attributed IC₅₀ variability (±15%) to differences in cell viability protocols .
  • Structural Analog Comparison: Compare with 1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-2,3-dihydro-1H-indole, which shares bioactivity trends .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Resolution: Use HPLC with cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers.
  • Catalytic Asymmetric Synthesis: Chiral ligands like BINAP in palladium-catalyzed steps achieve >90% ee .
  • Process Monitoring: In-line FTIR tracks reaction progress to prevent racemization .

Methodological Recommendations

  • Experimental Design: Use fractional factorial designs to optimize multi-variable synthesis .
  • Data Validation: Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) .
  • Contradiction Mitigation: Pre-register protocols on platforms like Open Science Framework to standardize assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.